4,4'-Diamino-2,2'-difluorobiphenyl
Overview
Description
4,4’-Diamino-2,2’-difluorobiphenyl is an organic compound with the molecular formula C12H10F2N2. It is a derivative of biphenyl, where two fluorine atoms and two amino groups are substituted at the 2,2’ and 4,4’ positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Diamino-2,2’-difluorobiphenyl can be synthesized through several methods. One common route involves the reaction of 2,2’-difluorobenzidine with appropriate reagents under controlled conditions. The synthesis typically requires a series of steps, including nitration, reduction, and fluorination .
Industrial Production Methods: In industrial settings, the production of 4,4’-Diamino-2,2’-difluorobiphenyl often involves large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and continuous flow reactors are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Diamino-2,2’-difluorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted biphenyl derivatives .
Scientific Research Applications
4,4’-Diamino-2,2’-difluorobiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4,4’-Diamino-2,2’-difluorobiphenyl involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, while the fluorine atoms can participate in unique interactions due to their electronegativity. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2,2’-Difluorobenzidine: Similar in structure but lacks the amino groups at the 4,4’ positions.
4,4’-Diaminobiphenyl: Contains amino groups but lacks the fluorine atoms.
2,4-Difluorobiphenyl: Contains fluorine atoms but lacks the amino groups
Uniqueness: 4,4’-Diamino-2,2’-difluorobiphenyl is unique due to the presence of both amino and fluorine substituents, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(4-amino-2-fluorophenyl)-3-fluoroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJAPRRUOIMQSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C2=C(C=C(C=C2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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